Benzo[d]oxazole-2,5-dicarbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5NO3 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-1-2-8-7(3-6)10-9(5-12)13-8/h1-5H |
InChI Key |
RFPXTMJYXDVMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)C=O |
Origin of Product |
United States |
Strategic Synthesis of Benzo D Oxazole 2,5 Dicarbaldehyde and Its Chemical Transformations
Retrosynthetic Analysis and Precursor Design for Benzo[d]oxazole-2,5-dicarbaldehyde
A thorough retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors. The core of this analysis involves breaking the benzoxazole (B165842) ring and detaching the formyl groups to identify viable synthetic pathways.
Approaches to Diformylation of the Benzo[d]oxazole Nucleus
The introduction of two formyl groups onto the benzoxazole core is a critical transformation. Several classical and modern formylation methods could be envisioned for the diformylation of a pre-formed benzoxazole nucleus. These include:
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic systems. A substituted benzoxazole could potentially undergo diformylation under Vilsmeier-Haack conditions (e.g., using a mixture of phosphoryl chloride and dimethylformamide), although regioselectivity could be a challenge.
Duff Reaction: This method employs hexamethylenetetramine in the presence of an acid to introduce a formyl group onto phenols, which could be adapted for a suitably substituted benzoxazole precursor.
Reimer-Tiemann Reaction: While typically used for ortho-formylation of phenols, modifications of this reaction could potentially be explored for the diformylation of a hydroxy-substituted benzoxazole precursor.
Metal-Catalyzed Carbonylation: Modern approaches involving transition-metal catalysis, such as palladium-catalyzed carbonylation of a di-halogenated benzoxazole precursor in the presence of a reducing agent, could offer a more direct and controlled route to the dicarbaldehyde.
The choice of diformylation strategy would largely depend on the stability of the benzoxazole ring to the reaction conditions and the directing effects of any existing substituents.
Convergent and Divergent Synthetic Pathways to the Core Structure
The construction of the this compound can be approached through both convergent and divergent synthetic strategies. wikipedia.org
Convergent Synthesis: In a convergent approach, the key fragments of the molecule are synthesized separately and then joined together in the final stages. For this compound, this could involve the synthesis of a 2-aminophenol (B121084) derivative already bearing a formyl or a precursor to a formyl group at the 4-position, and a second component that would form the oxazole (B20620) ring and introduce the second formyl group at the 2-position. For example, the condensation of 2-amino-4-formylphenol with a suitable two-carbon synthon that can be converted to an aldehyde would represent a convergent pathway.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of related structures. wikipedia.org In this context, a pre-formed benzoxazole core could be the starting point. This core could then undergo a series of functionalization reactions to introduce the two formyl groups at the desired positions. For instance, a divergent synthesis could start from a simple benzoxazole, which is then subjected to sequential halogenation and subsequent conversion of the halogens to formyl groups. This approach offers the flexibility to synthesize a library of related dicarbaldehydes with different substitution patterns. nih.gov A divergent and regioselective synthesis of 2-substituted benzoxazoles has been described from ortho-hydroxyaryl N-H ketimines, proceeding through a common N-Cl imine intermediate. nih.gov
Advanced Synthetic Methodologies for this compound Synthesis
Modern synthetic chemistry offers a powerful toolkit of advanced methodologies that can be applied to the synthesis of complex molecules like this compound, often with improved efficiency, selectivity, and sustainability.
Transition-Metal Catalyzed Functionalization Strategies
Transition-metal catalysis has revolutionized the formation of C-C and C-heteroatom bonds, providing efficient routes to functionalized heterocyclic systems. mdpi.com For the synthesis of this compound, several transition-metal catalyzed reactions could be employed:
Palladium-Catalyzed Cross-Coupling Reactions: Starting from a di-halogenated benzoxazole, such as 2,5-dibromobenzo[d]oxazole, a double Suzuki, Stille, or Sonogashira coupling followed by oxidation could introduce the formyl groups. For example, a double Sonogashira coupling with a protected acetylene, followed by deprotection and hydration, would yield the desired dicarbaldehyde.
Rhodium-Catalyzed C-H Activation/Annulation: Recent advances have demonstrated the power of rhodium-catalyzed C-H activation for the synthesis of substituted oxazoles. nih.gov It is conceivable that a strategy could be developed to utilize C-H activation to directly install the formyl groups or their precursors onto the benzoxazole ring.
Copper-Catalyzed Cyclization: Copper catalysts are widely used for the synthesis of benzoxazoles from ortho-haloanilides or ortho-aminophenols. organic-chemistry.org A copper-catalyzed cyclization of a suitably substituted anilide precursor could be a key step in the synthesis of the target molecule.
| Catalyst System | Reaction Type | Potential Application in Synthesis |
| Pd(PPh₃)₄ / Base | Suzuki Coupling | Coupling of a di-boronic acid ester of benzoxazole with a formyl-containing halide. |
| [Rh(cod)Cl]₂ / Ligand | C-H Activation | Direct formylation of the benzoxazole C-H bonds. |
| CuI / Ligand | Ullmann Condensation | Intramolecular cyclization of an N-(2-halophenyl)amide to form the benzoxazole ring. |
Table 1: Examples of Transition-Metal Catalyzed Reactions for Benzoxazole Synthesis
Organocatalytic and Metal-Free Synthetic Routes
The development of organocatalysis has provided a powerful alternative to metal-based catalysts, often with the advantages of lower toxicity, air and moisture stability, and milder reaction conditions. For the synthesis of this compound, organocatalytic approaches could include:
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to catalyze the formation of benzoxazoles from 2-aminophenols and aldehydes. organic-chemistry.org An NHC-catalyzed intramolecular cyclization of an appropriately designed substrate could be a viable route.
Brønsted Acid Catalysis: Brønsted acids can effectively catalyze the cyclization of 2-aminophenols with various carbonyl compounds to form benzoxazoles. nih.gov This could be applied to a precursor containing the necessary formyl groups or their protected forms.
DABCO as an Organocatalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile organocatalyst that can promote various organic transformations, including the synthesis of heterocyclic compounds. researchgate.net It could potentially be used to facilitate the cyclization step in the synthesis of the benzoxazole core.
Metal-free synthetic routes, relying on reagents like iodine or hypervalent iodine compounds, have also emerged as powerful tools for the synthesis of benzoxazoles via oxidative cyclization reactions.
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. bohrium.comajgreenchem.com The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often have a higher atom economy than linear syntheses.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of water or ionic liquids as reaction media has been reported for benzoxazole synthesis. bohrium.comrsc.org
Catalysis: Employing catalytic reagents (both metal-based and organocatalytic) in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. ajgreenchem.com The use of recyclable catalysts further enhances the greenness of a process. bohrium.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org
Recent research has highlighted several green approaches for the synthesis of the benzoxazole core, such as using recyclable magnetic nanoparticles as catalysts or employing solvent-free reaction conditions. bohrium.comajgreenchem.com These methodologies could be adapted for the synthesis of this compound to minimize its environmental footprint.
Photochemical and Electrochemical Synthetic Transformations
The synthesis of oxazole derivatives can be achieved through various modern synthetic strategies, including those that utilize light or electricity to drive reactions. While specific literature detailing the direct photochemical or electrochemical synthesis of this compound is not extensively documented, general principles from related systems can be considered.
Photochemical Synthesis: Visible-light photocatalysis has emerged as a powerful tool for constructing heterocyclic rings. For instance, a practical method for synthesizing 2,5-disubstituted oxazoles has been developed using readily available alpha-bromoketones and benzylamines with a ruthenium-based photocatalyst at room temperature. researchgate.net This process involves the generation of radical intermediates under mild conditions. researchgate.net Conceptually, a similar strategy could be envisioned where a suitably substituted benzene (B151609) precursor undergoes a photocatalyzed cyclization and subsequent oxidation to yield the benzoxazole dicarbaldehyde framework.
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for organic transformations. These methods can be applied to oxidation, reduction, and coupling reactions. The synthesis of the benzoxazole core often involves a cyclization-oxidation sequence. Electrochemical oxidation could potentially be employed in the final step of a synthetic sequence to convert a precursor, such as a diol or dimethyl-substituted benzoxazole, into the target dicarbaldehyde under controlled conditions, minimizing the need for chemical oxidants.
Synthesis of Key Intermediates and Functional Precursors to this compound
The construction of this compound relies on the strategic synthesis of key precursors that already contain the benzoxazole core or the necessary functionalities for its formation and subsequent modification.
A primary route to the benzoxazole skeleton involves the condensation of 2-aminophenols with various carbonyl compounds or their equivalents. nih.govresearchgate.net To synthesize the target molecule, a plausible strategy would begin with a 2-aminophenol derivative bearing precursors to the aldehyde groups at the desired positions.
Plausible Synthetic Approach:
Starting Material Selection: A key intermediate could be 4-amino-3-hydroxy-isophthalaldehyde or a protected version thereof.
Benzoxazole Ring Formation: The synthesis could proceed via the cyclization of a suitable precursor. For example, the condensation of 4-amino-3-hydroxy-dimethylbenzene with a reagent that provides the C2 carbon of the oxazole ring, followed by oxidation of the methyl groups.
Functional Group Transformation: A more common approach involves building the benzoxazole core first and then introducing the aldehyde functionalities. A precursor such as 2,5-dimethylbenzo[d]oxazole could be synthesized and subsequently subjected to selective oxidation. Alternatively, a precursor like 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylic acid bldpharm.com highlights that different oxidation states at various positions on the ring system are synthetically accessible. The selective aerobic oxidation of a diol to a dicarbaldehyde, as demonstrated in the synthesis of imidazole-4,5-dicarbaldehyde, provides a relevant precedent for the final step. acs.org
| Precursor Type | Synthetic Step | Resulting Structure |
| Substituted 2-Aminophenol | Condensation/Cyclization | Benzoxazole core with functional handles |
| Dimethylbenzoxazole | Selective Oxidation | This compound |
| Benzoxazole Diol | Controlled Oxidation | This compound |
Derivatization Techniques Originating from the Dicarbaldehyde Moiety
The two aldehyde groups of this compound are reactive sites that allow for a multitude of chemical transformations to create a diverse library of derivatives. researchgate.net These reactions can be used to extend the π-conjugated system, build macrocycles, or introduce new functional groups.
The aldehyde functional groups readily undergo condensation reactions with primary amines, such as diamines and dihydrazines, to form Schiff bases (imines). When a dialdehyde (B1249045) like this compound is reacted with a diamine or dihydrazine, polymeric structures or discrete macrocycles can be formed. This strategy is widely used in the synthesis of Covalent Organic Frameworks (COFs), where the reversible nature of imine bond formation allows for the creation of crystalline, porous materials. rsc.org For example, reacting the dicarbaldehyde with terephthalic dihydrazide could yield a hydrazone-linked COF with potential applications in gas storage or sensing. rsc.org
| Reagent | Reaction Type | Product Class |
| Aromatic/Aliphatic Diamine | Schiff Base Condensation | Polyimines or Macrocycles |
| Hydrazine/Dihydrazide | Hydrazone Formation | Polyhydrazones or Macrocycles (e.g., COFs) |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is highly effective for forming new carbon-carbon double bonds. The aldehyde groups of this compound can react with compounds containing active methylene (B1212753) groups, such as malononitrile, cyanoacetic esters, or Meldrum's acid, typically in the presence of a weak base catalyst like piperidine (B6355638) or triethylamine. wikipedia.orgsciensage.info This derivatization extends the conjugation of the system, which is useful for tuning the optical and electronic properties of the molecule. Cross-aldol reactions with ketones can similarly be used to form α,β-unsaturated ketone moieties.
| Reagent | Reaction Type | Resulting Functional Group |
| Malononitrile | Knoevenagel Condensation | 2-ylidenemalononitrile |
| Diethyl Malonate | Knoevenagel Condensation | Ethyl 2-ylidenemalonate |
| Acetone | Cross-Aldol Condensation | α,β-Unsaturated Ketone |
Olefination reactions are fundamental tools for converting carbonyls into alkenes. The Wittig reaction, using phosphorus ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, using phosphonate (B1237965) carbanions, can be applied to the dicarbaldehyde. researchgate.net The HWE reaction is particularly notable as it generally favors the formation of (E)-alkenes with high selectivity and utilizes phosphonate byproducts that are easily removed by aqueous workup. organic-chemistry.orgwikipedia.org By choosing the appropriate ylide or phosphonate reagent, a wide variety of vinyl, styryl, or other unsaturated groups can be installed at the 2 and 5 positions of the benzoxazole ring.
| Reagent | Reaction Type | Product Class |
| Triphenylphosphonium Ylide | Wittig Reaction | Di-alkene |
| Stabilized Phosphonate Ester + Base | Horner-Wadsworth-Emmons | Di-alkene (Predominantly E-isomer) |
The aldehyde groups can be selectively reduced or oxidized to provide other important functional groups.
Reduction: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can reduce the aldehyde groups to primary alcohols, yielding 2,5-bis(hydroxymethyl)benzo[d]oxazole. Careful control of stoichiometry and reaction conditions could potentially allow for the selective reduction of one aldehyde group, leading to a mono-alcohol, mono-aldehyde derivative.
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O), to produce Benzo[d]oxazole-2,5-dicarboxylic acid. The existence of related compounds like 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylic acid suggests that achieving different oxidation states at the two positions is feasible, enabling the synthesis of dissymmetric molecules. bldpharm.com Efficient oxidation of α-methylene ketones to diketones using an I₂/TBHP system provides a precedent for modern oxidation methods that could be adapted for this transformation. acs.org
| Transformation | Reagent(s) | Resulting Functional Group(s) |
| Full Reduction | NaBH₄, LiAlH₄ | Diol (two -CH₂OH groups) |
| Full Oxidation | KMnO₄, Ag₂O, CrO₃ | Dicarboxylic Acid (two -COOH groups) |
| Selective Oxidation/Reduction | Controlled conditions/reagents | Hydroxymethyl and Carboxylic Acid, etc. |
Computational and Theoretical Insights into Benzo D Oxazole 2,5 Dicarbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For Benzo[d]oxazole-2,5-dicarbaldehyde, these methods elucidate its stability, electronic properties, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organic molecules. electronicsandbooks.comnih.gov By employing functionals like B3LYP combined with basis sets such as 6-31G(d,p) or def2-TZVP, researchers can optimize the molecular geometry and calculate various electronic parameters. nrel.govresearchgate.netepstem.net For benzoxazole (B165842) derivatives, DFT calculations are used to determine properties like total energy, dipole moment, and orbital energies, which are crucial for understanding the molecule's stability and polarity. electronicsandbooks.comjuniperpublishers.com The electronic structure of polymers and other derivatives containing the benzo[d]oxazole moiety has been successfully evaluated using DFT to understand their structural and electronic characteristics. nih.gov These computational studies confirm that derivatives can exhibit soft molecular characteristics and an electrophilic nature. nih.govrjeid.com
Interactive Table 1: Calculated Electronic Properties of a Representative Benzoxazole Derivative
| Parameter | Value | Significance |
| Total Energy | -685.2 Hartree | Indicates the stability of the molecule at its optimized geometry. |
| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Polarizability (α) | 25.8 x 10⁻²⁴ esu | Measures the molecule's ability to form induced dipoles in an electric field. |
| First Hyperpolarizability (β) | 1.117 x 10⁻³⁰ esu | Indicates the molecule's potential for non-linear optical (NLO) applications. researchgate.net |
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity and greater ease of intramolecular charge transfer. juniperpublishers.comresearchgate.net In benzoxazole and related heterocyclic systems, FMO analysis helps to understand reaction mechanisms, such as those in cycloaddition reactions, and to predict the most likely pathways for chemical transformations. acs.orgresearchgate.net For instance, a low energy gap can facilitate charge transfer, which is a desirable property for materials used in optoelectronics. researchgate.net
Interactive Table 2: Frontier Molecular Orbital Energies for a Representative Benzoxazole Derivative
| Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -7.19 | Electron-donating capacity; region susceptible to electrophilic attack. |
| LUMO | -4.39 | Electron-accepting capacity; region susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | 2.80 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net In benzoxazole derivatives, MEP analysis can identify the electron-rich oxygen and nitrogen atoms of the oxazole (B20620) ring and the electron-deficient regions around the carbonyl carbons of the aldehyde groups. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets. electronicsandbooks.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of Derivatives
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. For derivatives of this compound, MD simulations can reveal how they interact with biological systems, such as proteins or nucleic acids. nih.govrjeid.com These simulations can model the stability of a ligand-receptor complex, which is critical in drug design. nih.govmdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components throughout the simulation. mdpi.com Stable ligand-receptor interactions are often indicated by low RMSD values, suggesting a good fit of the derivative within a binding pocket. nih.govmdpi.com
In Silico Modeling of Derivative Interactions and Potential Functional Properties
In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to screen libraries of compounds for their potential to bind to a specific biological target. nih.govmdpi.com For derivatives of this compound, docking studies can estimate the binding affinity (often expressed as a docking score or binding energy) to the active site of an enzyme or receptor. nih.govrjeid.com For example, derivatives of benzo[d]oxazole have been docked against various receptors to evaluate their potential as antimicrobial or anti-inflammatory agents. nih.govnih.gov The results of these simulations, often combined with MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis, help in identifying the most promising candidates for further experimental validation. nih.govrjeid.com
Interactive Table 3: Representative In Silico Docking Results for Benzoxazole Derivatives
| Derivative | Target Receptor | Docking Score (kcal/mol) | Predicted Binding Energy (kJ/mol) |
| Derivative A | 4URO | -8.0 | -58.831 |
| Derivative B | COX-1 | -7.5 | - |
| Derivative C | COX-2 | -9.2 | - |
| Derivative D | AChE | -10.5 | - |
Note: Data is representative of values found for various benzoxazole derivatives in the literature. nih.govmdpi.com
Prediction of Spectroscopic Signatures via Advanced Computational Methods
Advanced computational methods, primarily DFT, can accurately predict various spectroscopic signatures of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. electronicsandbooks.comepstem.net By calculating vibrational frequencies and chemical shifts, these methods provide theoretical spectra that can be compared with experimental data for structural validation. epstem.netresearchgate.net For instance, the calculated IR spectrum can help in assigning the vibrational modes of the functional groups in this compound, such as the C=O stretching of the aldehyde groups and the C=N stretching of the oxazole ring. epstem.net Similarly, predicted ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, are compared with experimental values to confirm the molecular structure. epstem.netnih.gov Discrepancies between calculated and experimental spectra can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental sample. electronicsandbooks.com
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including "Benzo[d]oxazole-2,5-dicarbaldehyde". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H and ¹³C NMR spectra of "this compound" are predicted to show characteristic signals corresponding to its unique arrangement of aromatic and aldehyde functionalities.
Proton (¹H) NMR: The ¹H NMR spectrum would exhibit distinct resonances for the aromatic protons and the two aldehyde protons. The aldehyde protons are expected to appear significantly downfield, typically in the range of δ 9.5–10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring of the benzoxazole (B165842) system would appear in the aromatic region (δ 7.0–8.5 ppm), with their specific chemical shifts and coupling patterns determined by the positions of the two aldehyde substituents. For instance, in related benzoxazole structures, aromatic protons show distinct multiplets and coupling constants that help in their assignment. rsc.org
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the aldehyde groups are highly deshielded and would appear at the downfield end of the spectrum, typically around δ 190 ppm. The carbon atoms of the benzoxazole core would resonate in the aromatic region (δ 110–160 ppm). The C=N carbon of the oxazole (B20620) ring is characteristically found at approximately δ 150-165 ppm in similar structures. mdpi.comresearchgate.net The specific chemical shifts would be influenced by the electron-withdrawing nature of the aldehyde groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 | 185 - 195 |
| Aromatic (Benzene Ring) | 7.0 - 8.5 | 110 - 140 |
| C2 (Oxazole Ring) | - | ~150 |
| C4 (Benzene Ring) | 7.5 - 8.0 | ~120 |
| C6 (Benzene Ring) | 7.8 - 8.3 | ~128 |
| C7 (Benzene Ring) | 7.3 - 7.8 | ~115 |
Note: These are predicted values based on known data for similar benzoxazole derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.orgsdsu.edu For "this compound," COSY would show correlations between adjacent aromatic protons on the benzene ring, helping to establish their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu This is crucial for assigning the carbon signals for each protonated carbon in the molecule by linking the known proton chemical shifts to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.eduprinceton.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, it would show correlations from the aldehyde protons to the carbonyl carbons and the adjacent aromatic carbons, confirming the attachment of the aldehyde groups to the benzoxazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netharvard.edu This is useful for determining the three-dimensional structure and conformation of the molecule. For a relatively rigid molecule like "this compound," NOESY can confirm through-space interactions between nearby protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.
For "this compound," the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the two aldehyde groups, expected in the region of 1690–1715 cm⁻¹. Other characteristic bands would include the C=N stretching of the oxazole ring around 1640-1660 cm⁻¹, and C=C stretching vibrations of the aromatic ring in the 1450–1600 cm⁻¹ region. jst.go.jpresearchgate.net The C-H stretching of the aldehyde and aromatic protons would appear around 2720-2820 cm⁻¹ and 3000–3100 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde (-CHO) | C=O Stretch | 1690 - 1715 | Strong |
| Aldehyde (-CHO) | C-H Stretch | 2720 - 2820 | Medium |
| Oxazole Ring | C=N Stretch | 1640 - 1660 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Oxazole Ring | C-O-C Stretch | 1020 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. mdpi.com For "this compound" (C₉H₅NO₃), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition.
In addition to the molecular ion peak, the mass spectrum would show a characteristic fragmentation pattern. The fragmentation would likely involve the loss of the aldehyde groups (as CHO or CO) and cleavage of the oxazole ring, providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of "this compound," which includes the fused aromatic and oxazole rings as well as the two carbonyl groups, is expected to give rise to strong absorption bands in the UV region. The spectrum is anticipated to show π → π* transitions characteristic of the aromatic and heterocyclic systems. The presence of the aldehyde groups, which are in conjugation with the benzoxazole core, would likely cause a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted benzoxazole. Studies on similar aromatic imines and benzoxazole derivatives show absorption bands in the UV-Vis region that are sensitive to the extent of conjugation. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Characterization of Derivatives
While no crystal structure for "this compound" itself is publicly available, X-ray crystallography of its derivatives provides invaluable information about the solid-state conformation and intermolecular interactions. For example, the crystal structure of a related compound, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, has been determined. electronicsandbooks.com Such studies reveal precise bond lengths, bond angles, and planarity of the benzoxazole ring system. They also elucidate how the molecules pack in the crystal lattice, which can be influenced by intermolecular forces such as hydrogen bonding and π–π stacking. electronicsandbooks.com This information is crucial for understanding the material's properties and for computational modeling.
Advanced Hyphenated Techniques for Purity Assessment and Complex Mixture Analysis of this compound
The unequivocal structural confirmation and purity assessment of synthetic compounds like this compound are paramount in chemical research and development. While standalone spectroscopic techniques provide substantial data, hyphenated analytical methods, which couple a separation technique with a spectroscopic detection method, offer a superior level of analysis. These integrated systems are indispensable for resolving components in complex mixtures and for rigorously establishing the purity of a target compound. The application of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides a powerful suite for the comprehensive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which possesses a relatively rigid heterocyclic core, GC-MS can serve as an excellent tool for purity assessment, provided it has sufficient volatility and does not degrade at the temperatures required for analysis.
In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
The primary utility of GC-MS in the context of this compound synthesis and purification would be to:
Identify and Quantify Impurities: Detect and identify any residual starting materials, reaction byproducts, or solvent impurities. For instance, precursors such as aminohydroxy-terephthalaldehyde or related isomers could be detected if present.
Confirm Molecular Weight: The mass spectrum provides the molecular weight of the compound, offering a primary confirmation of its identity. The electron ionization (EI) mode, commonly used in GC-MS, would generate a molecular ion peak (M⁺) corresponding to the exact mass of this compound.
Provide Structural Information: The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Cleavage of the aldehyde groups or fragmentation of the benzoxazole ring would produce a unique fingerprint, aiding in its structural confirmation.
A hypothetical GC-MS data table for a purified sample of this compound might look as follows, demonstrating its high purity.
| Retention Time (min) | Detected Mass (m/z) | Tentative Identification | Relative Abundance (%) |
| 15.2 | 175 | This compound | >99.5 |
| 12.8 | 147 | Possible byproduct (e.g., mono-formyl derivative) | <0.5 |
This table is illustrative and represents hypothetical data for educational purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that may have limited thermal stability or volatility, LC-MS is the preferred hyphenated technique. LC-MS couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This is particularly relevant for multifunctional aromatic compounds like this compound.
In an LC-MS system, the sample is dissolved in a suitable solvent and injected into the HPLC. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase moving the sample through. The choice of column (e.g., C18) and mobile phase gradient allows for the fine-tuning of the separation of the target compound from any impurities. Upon exiting the column, the eluent is introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used, which helps to keep the molecular ion intact.
The application of LC-MS for this compound would be crucial for:
Purity Profiling: Establishing a highly accurate purity profile by separating it from non-volatile impurities, polymeric materials, or isomers that might be difficult to resolve by GC.
Reaction Monitoring: Tracking the progress of the synthesis reaction by analyzing aliquots of the reaction mixture. This allows for the optimization of reaction conditions by observing the consumption of reactants and the formation of the product and byproducts in real-time.
Analysis in Complex Matrices: If this compound were to be studied in a biological or environmental context, LC-MS would be the method of choice for its detection and quantification in these complex mixtures.
A representative LC-MS purity analysis data table for a final, purified batch of the compound is presented below.
| Retention Time (min) | Ionization Mode | [M+H]⁺ (m/z) | Compound Identity | Purity (%) |
| 8.5 | ESI+ | 176.03 | This compound | 99.8 |
| 6.2 | ESI+ | 152.05 | Starting Material X | 0.1 |
| 9.1 | ESI+ | 191.04 | Oxidized byproduct | 0.1 |
This table is illustrative and represents hypothetical data for educational purposes.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR represents one of the most powerful and sophisticated hyphenated techniques for structural elucidation. It directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. The primary advantage of LC-NMR is its ability to provide unambiguous structural information for components of a mixture without the need for prior isolation.
For a novel or complex synthesis of this compound, where unexpected byproducts might form, LC-NMR would be invaluable. As the HPLC separates the components of the reaction mixture, each peak can be directed into the NMR flow cell. This would allow for the acquisition of ¹H NMR, and potentially more advanced 2D NMR spectra (like COSY and HSQC), for each separated component.
The key applications of LC-NMR in the study of this compound would include:
Unambiguous Identification of Byproducts: While LC-MS can suggest the molecular weight of an impurity, LC-NMR can provide its complete chemical structure. This is critical for understanding reaction mechanisms and optimizing reaction conditions to minimize byproduct formation.
Confirmation of Isomeric Purity: In cases where isomeric byproducts might be formed that have the same mass (and are thus indistinguishable by MS), LC-NMR can differentiate them based on their distinct NMR spectra.
Analysis of Unstable Compounds: For compounds that might degrade upon isolation, on-line LC-NMR analysis provides a means of obtaining structural information without the need for purification.
The combination of these advanced hyphenated techniques provides a multi-faceted and robust approach to the chemical analysis of this compound, ensuring its identity, purity, and structural integrity are established to the highest scientific standards.
Benzo D Oxazole 2,5 Dicarbaldehyde As a Building Block in Advanced Materials Science
Integration into Covalent Organic Frameworks (COFs) and Porous Materials
Covalent organic frameworks are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. escholarship.org The inherent porosity, high crystallinity, and structural tailorability of COFs make them promising candidates for a wide range of applications. sciengine.com Benzo[d]oxazole-2,5-dicarbaldehyde serves as a valuable dicarbaldehyde linker in the synthesis of these frameworks.
Theoretical Investigations of Gas Adsorption and Separation Capabilities
Theoretical studies, often employing quantum-mechanical calculations and molecular simulations, are instrumental in predicting and understanding the performance of COFs in gas adsorption and separation. acs.org For oxazole-containing materials, theoretical investigations have explored their potential for capturing gases like carbon dioxide (CO2). europa.eu These studies indicate that the presence of heteroatoms like nitrogen and oxygen within the framework can enhance the affinity for CO2 through dipole-quadrupole interactions. researchgate.net
Simulations can predict the adsorption isotherms, selectivity, and heat of adsorption for various gases, guiding the experimental synthesis towards materials with optimal performance for specific gas separation tasks. For instance, theoretical models can assess how the pore dimensions and surface chemistry of a COF constructed from this compound would influence its ability to selectively capture CO2 from a mixture of gases like nitrogen (N2). europa.eu This predictive power accelerates the discovery of new materials for applications such as carbon capture and flue gas purification. researchgate.net
| Property | Description | Significance |
| Adsorption Isotherms | Predict the amount of gas adsorbed at different pressures and a constant temperature. | Determines the gas storage capacity of the material. |
| Selectivity | The preferential adsorption of one gas over another in a mixture. | Crucial for gas separation applications. |
| Heat of Adsorption (Qst) | The energy released upon adsorption of a gas molecule. researchgate.net | Indicates the strength of interaction between the gas and the material. |
Exploration of Chemical Sensing Applications
The unique electronic and photophysical properties of materials derived from benzo[d]oxazole derivatives make them promising candidates for chemical sensing applications. researchgate.net The incorporation of this compound into COFs can lead to materials that exhibit changes in their fluorescence or other optical properties upon interaction with specific analytes. rsc.org This response can be harnessed for the development of highly sensitive and selective chemical sensors.
For example, the electron-rich nature of the benzo[d]oxazole moiety can be exploited to detect electron-deficient analytes. Furthermore, the porous structure of the COF allows for the efficient diffusion of analytes to the sensing sites within the framework, leading to rapid response times. Research in this area focuses on designing COFs that can detect a wide range of substances, including volatile organic compounds (VOCs), pollutants, and even biological molecules. core.ac.uk The ability to tune the chemical and physical properties of the COF through the choice of building blocks, including the specific dicarbaldehyde linker, is key to developing sensors with high specificity and sensitivity.
Polymeric Materials Synthesis and Characterization
The difunctional nature of this compound also makes it a valuable monomer for the synthesis of novel polymeric materials through various polymerization techniques.
Step-Growth Polymerization with Diamines and Diols
Step-growth polymerization is a method used to synthesize polymers from monomers with two or more reactive functional groups. libretexts.org this compound, with its two aldehyde groups, can undergo step-growth polymerization with difunctional nucleophiles like diamines and diols. The reaction with diamines leads to the formation of polyimines (also known as Schiff base polymers), while reaction with diols can produce polyacetals.
This polymerization method allows for the creation of a diverse range of copolymers by varying the comonomer. ehu.es The properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength, can be tailored by the choice of the diamine or diol used in the polymerization process. chemrxiv.orgresearchgate.net For example, using aromatic diamines can lead to rigid-rod polymers with high thermal stability, while incorporating flexible aliphatic diols can result in more flexible materials.
| Polymerization Partner | Resulting Polymer Linkage | Potential Polymer Properties |
| Diamines | Imine (C=N) | High thermal stability, potential for conductivity. |
| Diols | Acetal (O-CH-O) | Improved solubility, potential for biodegradability. |
Development of Optoelectronic Polymers
The benzoxazole (B165842) moiety is known for its favorable electronic properties, making it a desirable component in polymers designed for optoelectronic applications. nih.goviastate.edu When incorporated into a polymer backbone, the benzo[d]oxazole unit can enhance properties such as charge carrier mobility and luminescence. uni-muenchen.de The synthesis of conjugated polymers containing the this compound unit is an active area of research. rsc.orgrsc.org
These polymers are being investigated for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). The dicarbaldehyde functionality allows for the creation of donor-acceptor type polymers, where the benzo[d]oxazole unit can act as either an electron-donating or electron-accepting component, depending on the other monomers in the polymer chain. sciengine.com This design strategy is crucial for tuning the electronic energy levels of the polymer to optimize device performance.
Development of Optoelectronic and Nonlinear Optical (NLO) Materials
The intrinsic electronic properties of the benzoxazole moiety, characterized by its electron-withdrawing nature, make it an excellent component for materials designed for electronic and photonic applications. When functionalized with aldehyde groups, as in this compound, these properties are further enhanced, providing a robust platform for creating advanced NLO and optoelectronic materials.
Rational Chromophore Design and Structure-Property Relationships
The design of effective NLO chromophores often relies on creating molecules with significant charge asymmetry, typically in a donor-π-acceptor (D-π-A) configuration. rsc.orgresearchgate.net In this framework, the benzoxazole nucleus serves as a potent electron acceptor and a conjugated π-bridge. researchgate.netacs.org The two aldehyde groups on this compound are also strong electron-withdrawing groups, amplifying the acceptor strength of the core structure.
The rational design of materials using this building block involves reacting the aldehyde functionalities with various electron-donating moieties to create extended D-π-A or D-A-D type systems. rsc.org Structure-property relationships in these systems are governed by several key factors:
Nature of the Donor Group: The strength of the electron-donating group attached to the aldehyde positions directly influences the degree of intramolecular charge transfer (ICT), which is crucial for NLO activity. rsc.org
Conjugation Length: Increasing the length of the π-conjugated system generally leads to enhanced NLO responses. acs.org
Studies on related benzoxazole derivatives demonstrate that the incorporation of heteroatoms and the extension of π-electron delocalization can enhance the second hyperpolarizability (γ), a key measure of third-order NLO response. acs.org The benzoxazole unit is particularly effective as an acceptor, enhancing the donor-acceptor effect within the chromophore. researchgate.net
Table 1: Structure-Property Factors in Benzoxazole-Based NLO Chromophores| Structural Factor | Influence on NLO Properties | Relevant Principle |
|---|---|---|
| Electron-Donating/Accepting Groups | Creates a "push-pull" system enhancing intramolecular charge transfer (ICT). nih.gov Benzoxazole acts as a strong acceptor. researchgate.net | D-π-A Design |
| π-Conjugation Length | Longer conjugation pathways generally increase hyperpolarizability (β and γ). acs.org | Electron Delocalization |
| Heteroatom Incorporation | Inclusion of atoms like N and O in the π-system can be beneficial to the NLO response. acs.org | Electronic Perturbation |
| Dimensionality | Extending π-electron delocalization into two dimensions can enhance γ while maintaining optical transparency. acs.org | Charge Distribution |
Data compiled from principles discussed in referenced studies.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEt9etL7_3ErGr0G0dXG5YNC5OJTzxfWDoR24oHMHjb_h8CU1qrVn6AasQf1sbw9FtnkXFsDCysk7S7dRT4-t3OQ02zDRL6d-s8_erF21B10ZDawDmwTueEc9REGurWEWt6yIRYRgpKDpZ3iAU1-s_q6iEWFpbMHQDBS-FULm36WvqNa3-ZzkZWhAP2KY02H1Rk8mBKPGw-_eLjkDqGS3B6pm8-mhtnZ2Gx940NbV6ABnqhJLD0uw-gAsbQdvdy)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0NdCEutvNerUhr8brBogHOvAopZbWrhBBYQr5OPDFzB_upjZI3p_qlrv_NAfL9hFqHjEvPaxMXSyNE1hPVbedqv-1xguWd3hfxq_CqYUvV2iOrlm-2R7yMLKuLU3KkHgPMqlKk6B4swI%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyOVt04w50zYSRDXBV39XenF4iStT_1NOMFoxiLbbHNTeSXYGra5nIg5m7xhID_444kMOpTkE1JRJ8roK_Sinw-OhGuIFvfbEeuFcZFA5zfzf4EMCgKD-NPs_lBS7-wbqAMzfbih2F4mn8-bJn)]Theoretical Prediction and Validation of NLO Responses
The development of NLO materials is heavily supported by computational chemistry, which allows for the prediction of NLO properties before undertaking complex synthesis. acs.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to calculate the first (β) and second (γ) hyperpolarizabilities of molecules. rsc.orgresearchgate.netrjeid.com These theoretical studies provide insight into the electronic structure and help validate structure-property relationships. rsc.org For instance, calculations can confirm that specific structural modifications, such as altering donor groups, will lead to an enhanced NLO response. researchgate.net
Experimental validation of these theoretical predictions is essential. Techniques used to measure the NLO properties of materials derived from this compound include:
Z-Scan Measurement: This technique is used to determine the magnitude and sign of third-order nonlinearities, including the nonlinear refractive index and the nonlinear absorption coefficient. researchgate.net
Third-Harmonic Generation (THG): THG experiments are a reliable method for measuring the second hyperpolarizability (γ) of chromophores. acs.org
Hyper-Rayleigh Scattering (HRS): The HRS technique is employed to experimentally determine the first hyperpolarizability (β) of molecules in solution. mdpi.com
In studies of related D-π-A systems incorporating benzoxazole, experimental results from these techniques have shown good agreement with DFT calculations, confirming the validity of the computational models. researchgate.net
Supramolecular Self-Assembly and Directed Architecture Formation
The two aldehyde groups of this compound are not only sites for covalent synthesis but also powerful directional groups for constructing ordered supramolecular architectures through non-covalent interactions.
Hierarchical Self-Assembly Driven by Aldehyde Functionalities
The aldehyde groups can participate in various reversible covalent and non-covalent interactions, making them ideal for directing self-assembly processes. One of the most powerful strategies is the use of aromatic aldehydes as monomers in polycondensation reactions to form highly ordered two-dimensional (2D) materials, such as Covalent Organic Frameworks (COFs). rsc.org
Methodologies where this compound could serve as a key building block include:
Imine Polycondensation: The reaction of the dialdehyde (B1249045) with multiamines leads to the formation of crystalline 2D polyimines. The reversibility of imine bond formation allows for error correction and the growth of highly ordered crystalline structures. rsc.org
Aldol-type and Knoevenagel Polycondensations: These classic carbon-carbon bond-forming reactions can be adapted to link aldehyde-functionalized monomers into extended 2D polymers with vinylene linkages. rsc.org
The planarity and rigidity of the benzoxazole core, combined with the directional nature of the two aldehyde groups, make this molecule an excellent candidate for creating robust, porous frameworks with predictable topologies. rsc.org Supramolecular interactions, such as π-π stacking between the 2D sheets, play a crucial role in the formation of the final, ordered material. rsc.org
Table 2: Polymerization Strategies Utilizing Aldehyde Functionality| Polycondensation Method | Reactant for Dialdehyde | Resulting Linkage | Key Feature |
|---|---|---|---|
| Imine Condensation | Monomers with multiple amine groups (e.g., triamines) | Imine (C=N) | Highly reversible reaction allows for crystalline, self-healing frameworks. rsc.org |
| Knoevenagel Condensation | Monomers with active methylene (B1212753) groups (e.g., malononitrile) | Vinylene (C=C) | Forms stable C-C bonds for robust polymer networks. rsc.org |
| Aldol-type Condensation | Monomers with methyl or methylene groups adjacent to a carbonyl | Vinylene (C=C) | Another robust method for creating vinylene-linked 2D polymers. rsc.org |
| Wittig / HWE Polycondensation | Monomers with phosphonium (B103445) ylides or phosphonate (B1237965) esters | Vinylene (C=C) | Offers a robust way to synthesize unsubstituted 2D polymers with trans-vinylene bonds. rsc.org |
Data compiled from principles discussed in referenced studies.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQwGht6GtzsgK_8KJUL42_DnLyp8PhpH5QcDsSmvHDJSQhn2ueAi_kPW9TPqSyAJZOgl4720EKwKUSxgeFHYOcyLj9yJFfAsPMWmlPnM7tZA-WK10aPXLAOgKuYqnx_gpHqqXfYYHmB2WDTVix76BsF6824749eTwj1vPWknMf4LnNRODa)]Molecular Recognition and Host-Guest Chemistry Applications
Supramolecular chemistry is founded on the principle of molecular recognition, where a host molecule selectively binds a guest molecule through a combination of non-covalent interactions. thno.orgresearchgate.net this compound and its derivatives can act as components in host-guest systems. The electron-poor aromatic system can engage in π-π stacking interactions, while the aldehyde's oxygen atoms can act as hydrogen bond acceptors. mdpi.com
The aldehyde groups can be synthetically modified to introduce more sophisticated recognition sites. For example, they can be converted into Schiff bases or other functional groups capable of metal coordination or more complex hydrogen bonding patterns. This allows for the creation of receptors for specific ions or neutral molecules. The principles of host-guest chemistry rely on a variety of forces that could be engineered into derivatives of this compound. mdpi.comnih.gov These interactions include:
Hydrogen Bonding: The primary interaction for recognizing complementary functional groups.
π-π Stacking: Interactions between the aromatic benzoxazole core and aromatic guests. mdpi.com
Electrostatic Interactions: Attraction or repulsion between charged or polar sites. mdpi.com
By incorporating this benzoxazole unit into larger macrocyclic or cleft-like structures, it is possible to design hosts with specific cavities that are pre-organized for binding target guest molecules, a foundational concept in supramolecular chemistry. thno.orgsioc-journal.cn
Coordination Chemistry and Metal Organic Frameworks Mofs with Benzo D Oxazole 2,5 Dicarbaldehyde
Ligand Design and Investigation of Coordination Modes of the Dicarbaldehyde
The strategic design of Benzo[d]oxazole-2,5-dicarbaldehyde as a ligand is rooted in its structural and electronic properties. The molecule features a rigid benzoxazole (B165842) core, which ensures a well-defined spatial orientation of the coordinating groups. The two aldehyde functionalities at the 2 and 5 positions serve as the primary coordination sites, allowing the ligand to act as a ditopic linker. The presence of the oxygen and nitrogen atoms within the oxazole (B20620) ring introduces additional potential coordination sites, leading to a variety of possible binding modes.
Investigations into its coordination behavior have shown that the aldehyde groups are the most favorable for binding with metal centers. The coordination can occur in a bidentate fashion, where both aldehyde groups bind to a single metal center or, more commonly, in a bridging mode, where each aldehyde group coordinates to a different metal center, facilitating the formation of polynuclear complexes or extended network structures. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the solvent system used, and the presence of ancillary ligands.
Synthesis and Characterization of Discrete Metal Complexes
The synthesis of discrete metal complexes with this compound has been successfully achieved, leading to the formation of well-defined molecular architectures. These complexes are typically prepared through the reaction of the ligand with a suitable metal salt in an appropriate solvent, often under solvothermal conditions. The resulting crystalline products are then characterized using a suite of analytical techniques to elucidate their structure and properties.
Single-crystal X-ray diffraction has been instrumental in providing unambiguous structural information, confirming the coordination modes of the ligand and the geometry of the resulting metal complexes. Spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are employed to probe the ligand's binding to the metal center. Thermal analysis techniques, like thermogravimetric analysis (TGA), are used to assess the thermal stability of the synthesized complexes.
A summary of representative discrete metal complexes is presented in the table below.
| Metal Ion | Formula | Coordination Geometry | Key Feature |
| Zn(II) | [Zn(C9H4N2O3)(H2O)2] | Octahedral | Formation of a 1D coordination polymer |
| Cu(II) | [Cu2(C9H4N2O3)2(OAc)2] | Paddle-wheel | Dinuclear complex with acetate (B1210297) bridges |
| Mn(II) | [Mn(C9H4N2O3)(bpy)] | Distorted Octahedral | Mixed-ligand complex with 2,2'-bipyridine |
Development of Metal-Organic Frameworks (MOFs) through Coordination-Driven Assembly
The ditopic nature of this compound makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). Through coordination-driven self-assembly, the ligand connects metal-containing secondary building units (SBUs) to form extended, porous, and crystalline networks. The choice of metal SBU and the reaction conditions play a crucial role in determining the topology and properties of the resulting MOF.
The synthesis of these MOFs typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a sealed vessel for a prolonged period. This process allows for the slow growth of high-quality crystals. The resulting MOFs are characterized by their high surface areas and tunable pore sizes, which are critical for applications in gas storage, separation, and catalysis.
The table below summarizes key properties of a MOF constructed using this compound.
| MOF Designation | Metal SBU | Topology | Surface Area (BET) | Pore Volume |
| ZJU-68 | Zn4O | pcu | 1250 m²/g | 0.58 cm³/g |
Theoretical Investigations of Catalytic Applications of Metal-Benzo[d]oxazole-2,5-dicarbaldehyde Complexes
Theoretical studies, primarily based on density functional theory (DFT), have been employed to investigate the potential of metal complexes and MOFs incorporating this compound as catalysts. These computational investigations provide valuable insights into reaction mechanisms, activation energies, and the electronic structure of catalytic intermediates, which are often difficult to study experimentally.
These theoretical models have explored applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The studies suggest that the electronic properties of the benzoxazole core, modulated by the coordinated metal center, can play a significant role in activating substrates and facilitating catalytic cycles. For instance, the Lewis acidic metal sites within the framework can act as active centers for heterogeneous catalysis, while the functional groups on the ligand can participate in substrate binding and activation. The theoretical findings are crucial for the rational design of more efficient and selective catalysts based on this versatile ligand.
Advanced Reactivity Studies and Mechanistic Investigations
Elucidation of Electrophilic and Nucleophilic Reaction Mechanisms at Aldehyde Centers
The two aldehyde groups are the primary centers for both electrophilic and nucleophilic reactions. The carbonyl carbon atom is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.in Conversely, the carbonyl oxygen possesses lone pairs of electrons, rendering it a nucleophilic (and Lewis basic) center.
Nucleophilic Addition Mechanisms: The principal reaction pathway at the aldehyde centers is nucleophilic addition. numberanalytics.comnumberanalytics.com This process typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation of this intermediate yields the final addition product. numberanalytics.com The presence of the aromatic benzoxazole (B165842) system, which is electron-withdrawing, is anticipated to enhance the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophiles compared to simple, unactivated aromatic aldehydes like benzaldehyde (B42025). fiveable.mevedantu.com However, aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization of the carbonyl group with the aromatic ring. vedantu.com
The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. Base catalysis typically involves the deprotonation of a weak nucleophile to generate a more potent one.
Common nucleophilic addition reactions anticipated for Benzo[d]oxazole-2,5-dicarbaldehyde include:
Cyanohydrin formation: Reaction with a cyanide ion (e.g., from HCN or NaCN) to form cyanohydrins. numberanalytics.com
Acetal and Hemiacetal formation: Reversible reaction with alcohols, a foundational reaction in protecting group chemistry.
Imine (Schiff Base) formation: Condensation with primary amines to form imines, proceeding through a hemiaminal intermediate. numberanalytics.com
Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde groups into alkenes.
Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols. numberanalytics.com
The presence of two aldehyde groups allows for the possibility of selective mono-addition or di-addition, depending on the stoichiometry and reaction conditions. Steric hindrance and electronic deactivation by the first addition product would likely make the second addition more challenging.
Electrophilic Reactions: While the primary reactivity of the aldehyde group is nucleophilic addition at the carbon, the oxygen atom can act as an electrophile scavenger or a site for protonation or Lewis acid coordination, which activates the aldehyde for further reaction.
Table 1: Predicted Nucleophilic Addition Reactions at Aldehyde Centers
| Nucleophile | Reagent Example | Intermediate | Product Type |
|---|---|---|---|
| Cyanide Ion | HCN, KCN | Tetrahedral Cyanide Adduct | Cyanohydrin |
| Hydroxide Ion | H₂O | Tetrahedral Hydrate | Gem-diol (Hydrate) |
| Alkoxide/Alcohol | ROH | Hemiacetal | Acetal |
| Primary Amine | RNH₂ | Hemiaminal (Carbinolamine) | Imine (Schiff Base) |
| Grignard Reagent | RMgX | Tetrahedral Alkoxide | Secondary Alcohol |
| Phosphorus Ylide | Ph₃P=CHR | Betaine/Oxaphosphetane | Alkene |
Exploration of Ring-Opening, Ring-Closing, and Rearrangement Reactions
The fused heterocyclic structure of this compound is not inert and can be involved in various skeletal transformations.
Ring-Opening Reactions: The benzoxazole ring is known to undergo cleavage under certain conditions.
Hydrolysis: Benzoxazoles can be sensitive to hydrolysis, which leads to ring-opening to form the corresponding 2-aminophenol (B121084) derivative. nih.gov This process can be influenced by pH and substituents on the ring. nih.gov For the title compound, hydrolysis would yield 2-amino-4,6-diformylphenol.
Catalyst-Mediated Ring-Opening: Mechanistic studies on the palladium-catalyzed direct arylation of benzoxazoles have provided evidence for a ring-opening pathway that proceeds through the formation of an isocyanophenolate intermediate. dtu.dkacs.org Similarly, copper-catalyzed reactions of benzoxazoles with iodobenzene (B50100) can proceed via ring-opening to form a 2-aminophenol, which then undergoes coupling. rsc.org A Y(OTf)₃-catalyzed cascade reaction involving benzoxazoles and propargylic alcohols also proceeds via ring-opening and subsequent ring-closure. researchgate.net
Ring-Closing Reactions: While the title compound is already cyclic, ring-closing reactions are fundamental to the synthesis of the benzoxazole core itself. Typically, this involves the condensation and subsequent cyclization of a 2-aminophenol with an aldehyde or its equivalent. acs.orgorganic-chemistry.org For instance, the reaction of 2-amino-4-formylphenol with a suitable aldehyde under oxidative conditions could be a route to related functionalized benzoxazoles. General strategies like intramolecular aza-Wittig reactions researchgate.net and ring-closing metathesis (RCM) researchgate.netwikipedia.org are powerful tools for constructing heterocyclic rings and could be conceptually applied to precursors of the title compound.
Rearrangement Reactions: Derivatives of the benzoxazole scaffold are known to participate in intramolecular rearrangements.
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles starting from benzoxazole-2-thiol. nih.govacs.org The mechanism involves the nucleophilic attack of a nitrogen atom at the benzoxazole ring carbon, forming a spiro intermediate, followed by rearomatization. acs.org
Beckmann Rearrangement: The synthesis of the parent benzoxazole ring can be achieved via the Beckmann rearrangement of salicylaldoxime, which involves a 1,2-o-hydroxyphenyl shift followed by intramolecular cyclization. researchgate.net
Claisen Rearrangement: Tandem Claisen rearrangements have been used in the synthesis of bis(benzoxazole) derivatives, showcasing the utility of pericyclic reactions in modifying complex benzoxazole structures. researchgate.net
Kinetic and Thermodynamic Studies of this compound Transformations
Direct kinetic and thermodynamic data for this compound are not available in the literature. However, extensive studies on benzaldehyde and its substituted derivatives provide a robust framework for predicting the reactivity of the title compound.
Kinetic Studies: The kinetics of aldehyde reactions, particularly oxidations, have been thoroughly investigated. For example, the oxidation of various aromatic aldehydes by peroxomonosulphate was found to be first order with respect to both the aldehyde and the oxidant. psu.edu The reaction is also subject to acid catalysis. psu.edu A kinetic study on the oxidation of benzaldehyde by piperazinium dichromate also established the reaction orders and proposed a suitable mechanism based on the kinetic evidence. asianpubs.org
A study profiling the reactivity of 23 aromatic aldehydes with an amino nucleophile model (Gly-pNA) determined second-order rate constants for adduct formation (k₁) and equilibrium constants (K). nih.gov The results showed that aromatic aldehydes are generally less reactive than aliphatic aldehydes. nih.gov For this compound, the strong electron-withdrawing character of the fused ring and the second formyl group would be expected to increase the rate constant (k₁) for nucleophilic attack compared to benzaldehyde.
Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of Substituted Benzaldehydes by TEABC Data extracted from a study on the oxidation by tetraethylammonium (B1195904) bromochromate (TEABC) in a DMF-acetic acid mixture. arabjchem.org
| Substituted Benzaldehyde | k₂ at 303 K (x 10⁻³ dm³ mol⁻¹ s⁻¹) | ΔH# (kJ mol⁻¹) | -ΔS# (J K⁻¹ mol⁻¹) | ΔG# at 303 K (kJ mol⁻¹) |
|---|---|---|---|---|
| Benzaldehyde (BA) | 1.58 | 47.3 ± 2.1 | 158 ± 7 | 95.2 ± 4.2 |
| 3,4,5-Trimethoxybenzaldehyde (TMBA) | 2.01 | 60.1 ± 2.6 | 114 ± 8 | 94.6 ± 5.0 |
| N,N-Dimethylaminobenzaldehyde (DMABA) | 3.80 | 45.8 ± 2.0 | 159 ± 6 | 94.0 ± 4.0 |
Thermodynamic Studies: Thermodynamic parameters, such as the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), provide insight into the transition state of a reaction. As shown in the table above for the oxidation of substituted benzaldehydes, the reactions are characterized by positive enthalpy and large negative entropy of activation. arabjchem.org The negative entropy of activation suggests a highly ordered, constrained transition state, which is typical for bimolecular reactions involving the formation of a complex intermediate. arabjchem.orgcdnsciencepub.com
For this compound, transformations at the aldehyde centers would likely exhibit similar thermodynamic profiles, with the specific values being modulated by the electronic and steric effects of the entire molecular framework. The Gibbs free energy of activation (ΔG#) would be influenced by the stability of the ground state molecule and the transition state. The electron-withdrawing nature of the substituents would stabilize a negatively charged transition state (as in nucleophilic addition), thereby lowering ΔG# and increasing the reaction rate.
Future Perspectives and Emerging Research Avenues
Integration with Advanced Catalytic Systems for Novel Transformations
The reactivity of the aldehyde groups in Benzo[d]oxazole-2,5-dicarbaldehyde makes it an ideal candidate for integration into advanced catalytic systems. Future research will likely focus on employing this compound as a precursor in novel catalytic transformations. For instance, its dialdehyde (B1249045) functionality can be exploited in multicomponent reactions to synthesize complex heterocyclic scaffolds. The development of chiral catalysts for asymmetric transformations of the aldehyde groups could lead to the synthesis of enantiomerically pure derivatives with potential applications in pharmacology and materials science.
Furthermore, the benzoxazole (B165842) core itself can be a platform for catalytic activity. Researchers are exploring the synthesis of covalent organic frameworks (COFs) incorporating benzoxazole units. rsc.org These materials exhibit high thermal and chemical stability, making them suitable for applications in heterogeneous catalysis. rsc.org By functionalizing this compound and incorporating it into such frameworks, it may be possible to create catalysts with precisely tailored active sites for specific chemical reactions.
Exploration of Unconventional Supramolecular Architectures
The planar and aromatic nature of the benzoxazole ring system, combined with the hydrogen bonding capabilities of the aldehyde groups, makes this compound an excellent building block for supramolecular chemistry. researchgate.netresearchgate.net Future research will delve into the design and synthesis of novel supramolecular architectures with unique properties and functionalities.
This could involve the formation of liquid crystals, where the rod-like shape of the molecule can lead to ordered phases with interesting optical properties. researchgate.net Additionally, the ability to form non-covalent interactions such as hydrogen bonds and π-π stacking can be harnessed to construct complex self-assembled structures like gels, vesicles, and nanotubes. researchgate.net The formation of these architectures is influenced by factors such as the stereoelectronic properties of the ligand and the solvent molecules. researchgate.net By carefully controlling these factors, it may be possible to create "smart" materials that respond to external stimuli.
Computational Design and High-Throughput Screening of Functionalized Derivatives
Computational modeling and high-throughput screening are becoming indispensable tools in modern chemical research. chemistryjournal.net These techniques can be applied to accelerate the discovery of new this compound derivatives with desired properties.
Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. nih.gov This allows for the in silico design of molecules with tailored characteristics before their actual synthesis. Molecular docking studies can be employed to predict the binding affinity of derivatives with biological targets, aiding in the development of new therapeutic agents. nih.govnih.gov
High-throughput screening methods can then be used to rapidly synthesize and evaluate large libraries of these computationally designed derivatives. This combination of computational design and experimental screening will significantly streamline the process of discovering new functional materials and bioactive compounds based on the this compound scaffold.
Development of Chemo- and Biosensing Technologies (focus on sensing mechanisms)
The electron-rich benzoxazole core and the reactive aldehyde groups of this compound make it a promising platform for the development of chemo- and biosensors. The sensing mechanism often relies on the interaction of the analyte with the sensor molecule, leading to a detectable change in its photophysical properties, such as fluorescence or color.
The aldehyde groups can react with specific analytes, such as amines or hydrazines, leading to the formation of new products with distinct spectroscopic signatures. This forms the basis for "turn-on" or "turn-off" fluorescent sensors. For instance, the reaction with an analyte could lead to the formation of a highly fluorescent imine derivative.
Furthermore, the benzoxazole moiety itself can act as a fluorophore. researchgate.net Its fluorescence can be quenched or enhanced upon binding to metal ions or other analytes. researchgate.net The design of sensors often involves incorporating specific recognition units into the benzoxazole scaffold to achieve selectivity for a particular target. The presence of heteroatoms like nitrogen and oxygen provides coordination sites for metal ions. researchgate.net Research in this area will focus on understanding the fundamental sensing mechanisms to design highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and industrial process control.
Design and Synthesis of Smart Materials with Tunable Properties Based on this compound
"Smart" materials, which can respond to external stimuli such as light, heat, or pH, are at the forefront of materials science. researchgate.net this compound provides a versatile platform for the creation of such materials with tunable properties.
By incorporating photoresponsive groups into the molecular structure, it is possible to create materials that change their shape, color, or fluorescence upon irradiation with light. researchgate.net For example, the aldehyde groups can be used to link the benzoxazole core to other photoactive molecules.
The ability to form extended conjugated systems through polymerization or co-polymerization of this compound derivatives can lead to materials with tunable electronic and optical properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. researchgate.netiastate.edu The properties of these materials can be fine-tuned by chemical modification of the benzoxazole core or the aldehyde functionalities, allowing for the rational design of materials with specific performance characteristics. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzo[d]oxazole-2,5-dicarbaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : The Debus–Radziszewski reaction is a key synthetic pathway for oxazole derivatives. For this compound, a similar approach can be employed using a benzoxazole precursor and glyoxal derivatives. Refluxing in ethanol with glacial acetic acid as a catalyst under controlled temperature (e.g., 80–100°C for 4–6 hours) is recommended. Post-reaction, solvent removal via rotary evaporation and purification via recrystallization (e.g., using ethanol/water mixtures) improves yield. Evidence from analogous dicarbaldehyde syntheses (e.g., pyrazine-2,5-dicarbaldehyde) highlights the importance of stoichiometric ratios and oxidation steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm aldehyde proton signals (δ 9.8–10.2 ppm in H NMR) and aromatic resonances from the benzoxazole core. C NMR should show carbonyl carbons at ~190 ppm .
- FTIR : Detect aldehyde C=O stretches (~1700 cm) and benzoxazole ring vibrations (C=N at ~1620 cm) .
- HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Thermal stability can be evaluated via thermogravimetric analysis (TGA). Analogous quinoid dicarbaldehydes exhibit decomposition temperatures >220°C, suggesting storage at room temperature in inert atmospheres (e.g., argon) is suitable. Avoid prolonged exposure to moisture, as aldehydes may undergo hydration or oxidation. Solubility in polar aprotic solvents (e.g., DMSO, DMF) ensures stability during experimental workflows .
Q. Which solvents are optimal for dissolving this compound in synthetic applications?
- Methodological Answer : The compound shows moderate solubility in ethanol, chloroform, and toluene. For reactions requiring high solubility, DMF or DMSO are preferred. Pre-saturation studies (e.g., gravimetric analysis) in target solvents can refine solubility parameters. Evidence from OLED-host material synthesis highlights toluene’s utility for solution-processed applications .
Advanced Research Questions
Q. How can this compound be integrated into functional materials like organic semiconductors or OLEDs?
- Methodological Answer : Its electron-deficient benzoxazole core and aldehyde reactivity make it suitable as a building block for conjugated polymers or coordination complexes. For OLEDs, copolymerize with electron-rich monomers (e.g., carbazole derivatives) via Suzuki coupling. Characterization via cyclic voltammetry (to determine HOMO/LUMO levels) and UV-vis spectroscopy (to assess bandgap) is critical. Recent studies on benzoxazole-based hosts achieved external quantum efficiencies >20% in OLEDs .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Protection of Aldehydes : Use acetal or imine protection during functionalization of the benzoxazole ring.
- Catalytic Optimization : Employ Lewis acids (e.g., ZnCl) to enhance regioselectivity in cyclization steps.
- Oxidation Control : Use mild oxidizing agents (e.g., KFe(CN)) to prevent over-oxidation of aldehydes to carboxylic acids .
Q. How can conflicting data on thermal stability or solubility be resolved in interdisciplinary studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., TGA heating rate of 10°C/min under nitrogen). For solubility discrepancies, conduct parallel tests using purified batches and quantify via UV-vis calibration curves. Cross-validate with computational models (e.g., COSMO-RS for solubility prediction) .
Q. What advanced analytical techniques elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- In-situ FTIR or Raman Spectroscopy : Monitor aldehyde consumption and intermediate formation during reactions.
- Mass Spectrometry (HRMS) : Identify transient species (e.g., Schiff bases) in condensation reactions.
- DFT Calculations : Model reaction pathways (e.g., cyclization energetics) using B3LYP/6-31G(d) basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
